molecular formula C11H9N3O B6154138 3-(1H-indol-6-yl)-1,2-oxazol-5-amine CAS No. 1895396-76-5

3-(1H-indol-6-yl)-1,2-oxazol-5-amine

Cat. No.: B6154138
CAS No.: 1895396-76-5
M. Wt: 199.2
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Description

3-(1H-indol-6-yl)-1,2-oxazol-5-amine is a high-purity chemical compound with the CAS Number 1895396-76-5 and a molecular weight of 199.21 g/mol . Its molecular formula is C11H9N3O, and it features a unique hybrid structure combining an indole heterocycle with an isoxazole-amine group, as represented by the SMILES notation NC1ON=C(C2=CC3=C(C=CN3)C=C2)C=1 . This specific molecular architecture makes it a valuable building block in medicinal chemistry and drug discovery research. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules, particularly for its potential in probing biological pathways and generating compound libraries for high-throughput screening. The indole and isoxazole motifs are privileged structures in pharmacology, often associated with diverse biological activities. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can procure this compound in quantities ranging from 50mg to 2.5g to suit various experimental scales .

Properties

CAS No.

1895396-76-5

Molecular Formula

C11H9N3O

Molecular Weight

199.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 1h Indol 6 Yl 1,2 Oxazol 5 Amine

Retrosynthetic Analysis for the Construction of the 3-(1H-indol-6-yl)-1,2-oxazol-5-amine Framework

A logical retrosynthetic analysis of this compound suggests that the primary disconnection can be made at the C-C bond between the indole (B1671886) C6 position and the C3 position of the oxazole (B20620) ring. This leads to a 6-functionalized indole derivative and a suitable synthon for the 1,2-oxazol-5-amine ring. A key precursor for the 5-aminoisoxazole ring is often a β-ketonitrile. Therefore, a plausible retrosynthetic pathway would involve the disconnection of the 1,2-oxazol-5-amine to a β-ketonitrile precursor, which in turn would be derived from a 6-acetylindole or a related derivative.

Another key disconnection involves the formation of the 1,2-oxazole ring itself. The reaction between a hydroxylamine (B1172632) and a 1,3-dicarbonyl compound or its equivalent is a common method for isoxazole (B147169) synthesis. Specifically for a 5-amino-isoxazole, the reaction of hydroxylamine with a β-ketonitrile is a well-established route. This leads to the identification of indole-6-acetonitrile as a crucial intermediate.

Therefore, the retrosynthesis can be summarized as follows:

Target Molecule: this compound

Key Disconnections:

C(indole)-C(oxazole) bond

N-O and C=N bonds of the oxazole ring

Key Precursors:

6-Functionalized indole (e.g., 6-cyanoindole, 6-acetylindole)

Hydroxylamine

A suitable C2 synthon for the oxazole ring (e.g., derived from the functional group at the indole 6-position)

Development of Synthetic Routes to the 1,2-Oxazole-5-amine Moiety

The 1,2-oxazole-5-amine (or 5-aminoisoxazole) core is a critical component of the target molecule. Its synthesis typically involves the construction of the heterocyclic ring with the amino group already in place or introduced in a subsequent step.

Cyclization Reactions for Oxazole Ring Formation

The formation of the isoxazole ring is generally achieved through cyclocondensation reactions. A prevalent and efficient method for the synthesis of 5-aminoisoxazoles is the reaction of β-ketonitriles with hydroxylamine. In this reaction, the hydroxylamine attacks the ketone carbonyl group, followed by intramolecular cyclization and dehydration to form the isoxazole ring.

Another important route is the [3+2] cycloaddition of nitrile oxides with enamines. The reaction of an aryl nitrile oxide with an α-cyanoenamine can lead to the formation of a 5-aminoisoxazole derivative nih.gov.

Reaction Type Starting Materials Key Features Reference Example
Cyclocondensationβ-Ketonitrile, HydroxylamineHigh regioselectivity for 5-aminoisoxazoles.Reaction of arylacetonitriles with hydroxylamine.
[3+2] CycloadditionNitrile Oxide, α-CyanoenamineProvides a route from different starting materials.Cycloaddition of arylnitrile oxides with 1-cyanoenamines. nih.gov

Introduction of the Amino Group at the 5-Position of the Oxazole Ring

In many synthetic strategies for 5-aminoisoxazoles, the amino group is incorporated directly from the starting materials. For instance, in the reaction of β-ketonitriles with hydroxylamine, the nitrile group is the precursor to the C4 and C5 atoms of the isoxazole ring, with the nitrogen of the nitrile ultimately becoming part of the exocyclic amino group at the 5-position.

Alternatively, a 5-unsubstituted isoxazole could be synthesized first, followed by amination. However, direct amination of the isoxazole ring at the 5-position can be challenging. Therefore, methods that construct the ring with the amino functionality already in place are generally preferred for their efficiency.

Strategies for Functionalizing the Indole Moiety at the 6-Position

The regioselective functionalization of the indole nucleus at the C6 position is a crucial aspect of the synthesis of the target molecule. While electrophilic substitution reactions on indoles typically occur at the C3 position, various strategies have been developed to achieve substitution on the benzene (B151609) ring of the indole.

General Indole Synthesis and Functionalization Techniques

The synthesis of indoles themselves can be achieved through various named reactions, such as the Fischer, Reissert, and Madelung syntheses. For the purpose of obtaining a 6-substituted indole, one can either start with a pre-functionalized benzene derivative or functionalize the indole ring after its formation.

Traditional methods for introducing substituents onto the indole benzene ring often involve harsh conditions and may lack regioselectivity. However, modern cross-coupling reactions and directed C-H activation have provided more efficient and selective routes.

Regioselective Introduction of Substituents onto the Indole Nucleus

Achieving regioselective functionalization at the C6 position of the indole ring is a significant challenge due to the higher reactivity of the pyrrole (B145914) ring. However, several methods have been developed to overcome this.

Directed C-H Activation: A powerful strategy involves the use of a directing group on the indole nitrogen. This group can coordinate to a transition metal catalyst and direct the C-H activation to a specific position on the benzene ring. For example, a phosphinoyl directing group has been used to achieve palladium-catalyzed arylation at the C7-position researchgate.net. While this example is for C7, similar principles can be applied to direct functionalization to the C6 position with appropriate directing groups and catalytic systems. Copper-catalyzed direct C6-arylation of indoles has been achieved using an N–P(O)tBu2 directing group acs.orgnih.govfigshare.comx-mol.com.

Functionalization of Pre-functionalized Indoles: An alternative approach is to start with an indole that already bears a functional group at the 6-position, which can then be converted to the desired substituent for the isoxazole synthesis. For instance, 6-bromoindole can serve as a versatile starting material for various cross-coupling reactions to introduce different functional groups. The synthesis of 6-cyanoindole can be achieved from 6-bromoindole via palladium-catalyzed cyanation researchgate.netguidechem.com. Similarly, 6-formylindole is a commercially available or readily synthesized intermediate that can be converted to the corresponding nitrile researchgate.netsigmaaldrich.com.

Method Key Reagents/Catalysts Advantages Reference Example
Directed C-H ArylationN–P(O)tBu2 directing group, CuO catalyst, diaryliodonium triflate saltsHigh regioselectivity for C6-position.Direct arylation of N-protected indoles. acs.orgnih.govfigshare.comx-mol.com
Palladium-Catalyzed Cyanation6-Bromoindole, Zn(CN)2, Pd(PPh3)4Utilizes a readily available starting material.Synthesis of 6-cyanopurine-2′-deoxyribonucleoside from the corresponding 6-bromo precursor. researchgate.net
From 6-Formylindole6-Formylindole, hydroxylamine hydrochlorideAccess to the nitrile via the oxime.General conversion of aldehydes to nitriles.

Optimization of Reaction Conditions and Yields

The efficiency of isoxazole synthesis is highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of catalyst, solvent, and temperature.

A variety of catalysts have been employed to promote the synthesis of isoxazoles. In the context of the [3+2] cycloaddition approach, copper(I) catalysts are frequently used to achieve high regioselectivity and good yields. acs.org This methodology often involves the in situ generation of nitrile oxides from aldoximes. acs.org The use of a Cu/aminoclay/reduced graphene oxide nanohybrid has also been reported as a highly efficient heterogeneous catalyst for this transformation. researchgate.net

For syntheses involving the cyclization of β-dicarbonyl compounds with hydroxylamine, both acidic and basic conditions have been utilized. More recently, the use of environmentally benign and reusable catalysts has gained attention. For instance, ZSM-5 and amine-functionalized cellulose have been successfully used to catalyze the synthesis of isoxazol-5(4H)-ones. nanobioletters.commdpi.com Gold and palladium catalysts have also been shown to be effective in the cycloisomerization of α,β-acetylenic oximes to form isoxazoles. rsc.org

Table 2: Catalytic Systems for Isoxazole Synthesis

Reaction TypeCatalystKey AdvantagesReference
[3+2] CycloadditionCopper(I)High regioselectivity, mild conditions acs.org
[3+2] CycloadditionCu/AC/r-GO nanohybridHeterogeneous, reusable, efficient researchgate.net
MCRZSM-5Solvent-free conditions, high yield nanobioletters.com
CycloisomerizationAuCl3Good yields, mild conditions organic-chemistry.org

The choice of solvent can significantly impact the yield and selectivity of isoxazole synthesis. Polar solvents are generally preferred for many of the reported procedures. In some MCRs, water has been successfully used as a green and effective solvent. mdpi.com Solvent-free conditions have also been explored, particularly in conjunction with solid-supported catalysts, offering a more environmentally friendly approach. nanobioletters.com

Temperature is another critical parameter. While many isoxazole syntheses are carried out at elevated temperatures to drive the reaction to completion, the use of highly active catalysts can often allow for milder reaction conditions, sometimes even at room temperature. mdpi.comacs.org For instance, in the synthesis of 3,5-disubstituted isoxazoles via a domino reductive Nef reaction/cyclization, microwave irradiation has been shown to be effective. rsc.orgrsc.org The use of ultrasound has also been reported to accelerate reaction times and improve yields in the synthesis of isoxazole-based molecules. nih.gov Careful control of temperature is also crucial to minimize the formation of side products and regioisomers.

Chemical Derivatization and Analog Synthesis from this compound

The this compound scaffold possesses two primary sites for chemical modification: the amino group on the isoxazole ring and the nitrogen of the indole ring. This allows for the synthesis of a diverse library of analogs with potentially modulated biological activities.

The 5-amino group of the isoxazole ring is a versatile handle for derivatization. Standard reactions such as acylation, sulfonylation, and alkylation can be readily performed to introduce a variety of substituents. For example, reaction with acyl chlorides or sulfonyl chlorides in the presence of a base would yield the corresponding amides and sulfonamides, respectively. The synthesis of indole-3-isoxazole-5-carboxamide derivatives has been reported, demonstrating the feasibility of modifying the 5-position of the isoxazole ring. researchgate.netnih.gov

The indole nitrogen can also be functionalized through N-alkylation or N-acylation. This can be achieved by treating the parent compound with an appropriate alkyl halide or acylating agent in the presence of a base.

Furthermore, the indole ring itself can undergo electrophilic substitution reactions, although the directing effects of the isoxazole substituent would need to be considered. These derivatization strategies provide a means to explore the structure-activity relationships of this class of compounds.

Table 3: Potential Derivatization Reactions

Reaction SiteReagentProduct Type
5-Amino groupAcyl chloride/AnhydrideAmide
5-Amino groupSulfonyl chlorideSulfonamide
5-Amino groupAlkyl halideAlkylated amine
Indole NHAlkyl halideN-alkylated indole
Indole NHAcyl chlorideN-acylated indole

Modification of the Oxazole Amino Group

The primary amino group on the 5-position of the oxazole ring is a key handle for structural diversification. Its nucleophilic character allows for a variety of chemical modifications, including acylation, alkylation, and sulfonylation, to introduce a wide range of substituents and probe their influence on biological activity.

Acylation: The amino group can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. These reactions typically proceed under mild conditions to afford the corresponding amides.

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. These reactions introduce alkyl chains of varying lengths and branching, which can impact the lipophilicity and steric profile of the molecule.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. The introduction of a sulfonyl group can modulate the electronic properties and hydrogen bonding capabilities of this position.

Table 1: Representative Modifications of the Oxazole Amino Group

Reagent/Condition Product Type R Group Example
Acetyl chloride, pyridine Amide -COCH₃
Benzoyl chloride, triethylamine Amide -COPh
Methyl iodide, K₂CO₃ Alkylamine -CH₃
Benzaldehyde, NaBH(OAc)₃ Benzylamine -CH₂Ph
p-Toluenesulfonyl chloride, pyridine Sulfonamide -SO₂-p-Tolyl

Transformations on the Indole Nitrogen Atom (N1-H)

The N1-H of the indole ring is another key site for chemical modification. Functionalization at this position can influence the molecule's electronic properties, planarity, and potential for hydrogen bonding interactions. Common transformations include N-alkylation and N-acylation.

N-Alkylation: The indole nitrogen can be alkylated using a variety of alkyl halides in the presence of a base. nih.govstanford.edu The choice of base and solvent can be critical to achieve selective N-alkylation over potential C-alkylation. stanford.edu Metal-free reductive N-alkylation using aldehydes and a reducing agent like triethylsilane offers a mild alternative. acs.org Enantioselective N-alkylation methods have also been developed, which could be relevant for creating chiral derivatives. nih.govmdpi.com

N-Acylation: Selective N-acylation of indoles can be challenging due to the competing reactivity of the C3 position. rsc.org However, methods using thioesters as the acyl source or oxidative carbene catalysis with aldehydes have been reported to achieve high chemoselectivity for N-acylation. rsc.orgnih.gov Treatment with an acylating agent like acetic anhydride in the presence of a strong base such as potassium hydroxide in DMSO can also favor N-acetylation. tandfonline.com

Table 2: Representative Transformations on the Indole Nitrogen (N1-H)

Reagent/Condition Product Type R Group Example
Methyl iodide, NaH, DMF N-Alkylindole -CH₃
Benzyl (B1604629) bromide, K₂CO₃, ACN N-Alkylindole -CH₂Ph
Acetic anhydride, KOH, DMSO N-Acylindole -COCH₃
Benzoic acid, coupling agent N-Acylindole -COPh
Benzaldehyde, Et₃SiH N-Alkylindole -CH₂Ph

Introduction of Further Substituents on the Indole and Oxazole Rings for Structure-Activity Studies

To conduct thorough structure-activity relationship (SAR) studies, it is often necessary to introduce additional substituents at various positions on both the indole and oxazole rings. Halogenation is a common strategy as the resulting halo-derivatives can serve as versatile intermediates for further functionalization through cross-coupling reactions.

Halogenation of the Indole Ring: The indole ring can be selectively halogenated at different positions depending on the reaction conditions and the directing effects of existing substituents. For instance, enzymatic halogenation or the use of reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) can introduce halogen atoms at specific positions. nih.gov The electronic properties of any protecting group on the indole nitrogen can direct halogenation to either the C2 or C3 position. organic-chemistry.orgacs.org

Halogenation of the Isoxazole Ring: The isoxazole ring can also be halogenated. For example, 3,5-disubstituted isoxazoles can be halogenated at the 4-position using various halogenating agents. acs.orgacs.org Electrophilic ring-opening halogenation reactions have also been reported for isoxazoles, offering alternative pathways to functionalized products. researchgate.net

Cross-Coupling Reactions: The halogenated derivatives of both the indole and isoxazole rings can be further modified using transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. These methods allow for the introduction of a wide array of aryl, alkyl, and amino substituents, which is invaluable for fine-tuning the properties of the molecule for SAR studies.

Table 3: Introduction of Substituents for Structure-Activity Studies

Ring Reaction Type Reagent/Condition Position of Substitution Introduced Group
Indole Bromination NBS, ACN C3 -Br
Indole Chlorination NCS, CH₂Cl₂ C2 (with N-EWG) -Cl
Isoxazole Bromination NBS, CH₃COOH C4 -Br
Indole-Br Suzuki Coupling Arylboronic acid, Pd catalyst C3 -Aryl
Isoxazole-Br Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst C4 -Alkynyl

Advanced Spectroscopic and Chromatographic Characterization Techniques for 3 1h Indol 6 Yl 1,2 Oxazol 5 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine . By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the indole (B1671886) and isoxazole (B147169) rings, as well as the amine and N-H protons. The aromatic region will be complex due to the protons on the indole nucleus. The single proton on the isoxazole ring is anticipated to appear as a singlet. The amine protons and the indole N-H proton will likely present as broad singlets, and their chemical shifts can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on all carbon atoms in the molecule. The spectrum will show characteristic signals for the carbons of the indole and isoxazole rings. The chemical shifts of the carbon atoms are influenced by their electronic environment, allowing for the precise assignment of each carbon.

Predicted NMR Data:

While specific experimental data for this exact compound is not widely published, data from structurally similar compounds, such as various substituted indoles and isoxazoles, allows for the prediction of expected chemical shifts. mdpi.commdpi.comnih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Indole N-H11.0 - 12.0 (br s)-
Indole C2-H7.2 - 7.4 (t)102.0 - 104.0
Indole C3-H6.4 - 6.6 (t)123.0 - 125.0
Indole C4-H7.5 - 7.7 (d)120.0 - 122.0
Indole C5-H7.0 - 7.2 (dd)121.0 - 123.0
Indole C7-H7.8 - 8.0 (s)111.0 - 113.0
Isoxazole C4-H5.8 - 6.0 (s)98.0 - 100.0
Amine NH₂5.0 - 6.0 (br s)-
Indole C3a-128.0 - 130.0
Indole C6-135.0 - 137.0
Indole C7a-136.0 - 138.0
Isoxazole C3-160.0 - 162.0
Isoxazole C5-170.0 - 172.0

Note: Predicted values are based on the analysis of related indole and isoxazole structures. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): For This compound (molecular formula: C₁₁H₉N₃O), HRMS is crucial for confirming the elemental composition. The calculated exact mass can be compared to the experimentally determined value, providing a high degree of confidence in the compound's identity.

Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) can be used to generate fragment ions. The fragmentation of the molecular ion would likely involve characteristic cleavages of the indole and isoxazole rings. Common fragmentation pathways for indoles include the loss of HCN or related fragments. The isoxazole ring can undergo ring-opening and subsequent fragmentation. Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound

Parameter Predicted Value
Molecular FormulaC₁₁H₉N₃O
Molecular Weight (Nominal)200 g/mol
Exact Mass (Monoisotopic)200.0797 u
Major Fragment Ions (m/z)Predictions would include fragments corresponding to the indole moiety (e.g., 116, 90) and the isoxazole amine moiety.

Note: The molecular weight of the N-methylated analog, 3-(1-Methyl-1H-indol-6-yl)isoxazol-5-amine, would be 14 mass units higher. bldpharm.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of This compound is expected to show characteristic absorption bands for the N-H and C-H stretching vibrations, as well as vibrations associated with the aromatic and heterocyclic rings. The presence of the primary amine and the indole N-H group will be indicated by distinct stretching bands in the region of 3200-3500 cm⁻¹. The C=N and C=C stretching vibrations of the isoxazole and indole rings will appear in the 1500-1650 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, will show absorption maxima (λ_max) corresponding to the electronic transitions within the conjugated system of the molecule. The indole chromophore generally exhibits two main absorption bands, one around 220 nm and another, more complex band between 260 and 290 nm. The extended conjugation with the isoxazole ring may lead to shifts in these absorption maxima.

Table 3: Predicted IR and UV-Vis Spectroscopic Data

Spectroscopic Technique Functional Group/Transition Predicted Absorption Range
IRN-H Stretch (Amine & Indole)3200 - 3500 cm⁻¹
IRC-H Stretch (Aromatic)3000 - 3100 cm⁻¹
IRC=N Stretch (Isoxazole)1620 - 1650 cm⁻¹
IRC=C Stretch (Aromatic/Heteroaromatic)1500 - 1600 cm⁻¹
UV-Visπ → π* Transitions~220 nm and 260-300 nm

Note: The exact positions of the absorption bands can be influenced by the solvent and the specific electronic environment of the molecule. nist.govsemanticscholar.orgphyschemres.org

High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for monitoring the progress of the reaction leading to its formation.

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for analyzing the purity of This compound . A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation. Detection can be achieved using a UV detector set at one of the absorption maxima of the compound. The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique for monitoring reaction progress and for preliminary purity checks. A silica (B1680970) gel plate can be used as the stationary phase. The mobile phase, or eluent, would typically be a mixture of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The spots can be visualized under UV light (254 nm) or by using a staining agent. The retention factor (R_f) value is a characteristic property of the compound in a given TLC system.

Table 4: Typical Chromatographic Conditions

Technique Parameter Typical Conditions
HPLCStationary PhaseC18 silica gel column
Mobile PhaseGradient or isocratic elution with a mixture of water (with buffer) and acetonitrile/methanol
DetectionUV at λ_max (e.g., ~270 nm)
TLCStationary PhaseSilica gel 60 F₂₅₄
Mobile PhaseHexane:Ethyl Acetate or Dichloromethane:Methanol in varying ratios
VisualizationUV light (254 nm)

Computational and Theoretical Chemistry Studies of 3 1h Indol 6 Yl 1,2 Oxazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of novel compounds. For isoxazole (B147169) derivatives, DFT analysis has been employed to study electronic properties and chemical reactivity descriptors. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity.

In studies of related isoxazole derivatives, DFT calculations at the B3LYP/6-311+G(d,p) level of theory have been used to determine these parameters. researchgate.net For a representative 3,4-disubstituted isoxazole, the HOMO-LUMO energy gap was found to be a key determinant of its chemical reactivity. researchgate.net While the exact values for 3-(1H-indol-6-yl)-1,2-oxazol-5-amine are not published, analysis of its constituent parts—the electron-rich indole (B1671886) ring and the isoxazole system—suggests a complex electronic profile. The indole moiety would likely contribute significantly to the HOMO, while the isoxazole ring would influence the LUMO.

Table 1: Representative FMO Analysis Data for a Substituted Isoxazole Derivative

ParameterEnergy (eV)
HOMO-6.5
LUMO-3.0
Energy Gap (ΔE)3.5

Note: This data is representative of a substituted isoxazole and not the specific title compound.

Electrostatic Potential Surface (EPS) Mapping

Electrostatic Potential Surface (EPS) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its sites for electrophilic and nucleophilic attack. The map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For this compound, the EPS map would likely show a negative potential around the nitrogen and oxygen atoms of the isoxazole ring and the nitrogen of the amine group, indicating these as potential hydrogen bond acceptor sites. The hydrogen atom of the indole N-H group and the hydrogens of the amine group would exhibit a positive potential, marking them as potential hydrogen bond donor sites. This distribution of electrostatic potential is critical for understanding how the molecule might interact with biological targets.

Molecular Docking Simulations for Predicted Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen for potential therapeutic agents and to understand their mechanism of action at a molecular level. Studies on various indole-isoxazole derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes and receptors. nih.govnih.gov

Ligand-Protein Binding Mode Predictions

Docking studies on analogous indole-isoxazole compounds have revealed specific binding modes within the active sites of various proteins. For instance, isoxazole-indole derivatives have been docked into the human estrogen receptor (ERα), where they form key interactions with amino acid residues such as Arg 394, Glu 353, and Asp 351. nih.govthieme-connect.com In other studies, isoxazole derivatives have been shown to bind to the active site of cyclooxygenase (COX) enzymes, with interactions involving key residues that are also recognized by standard NSAIDs. nih.gov

For this compound, it can be predicted that the indole ring would engage in hydrophobic or π-stacking interactions within a protein's binding pocket. The isoxazole core and the amine substituent would likely form hydrogen bonds and electrostatic interactions with polar amino acid residues. For example, the amine group could act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the isoxazole ring could act as acceptors.

Table 2: Predicted Key Interacting Residues for Indole-Isoxazole Scaffolds with a Representative Target (Estrogen Receptor α)

Interacting Amino AcidType of Interaction
Arg 394Hydrogen Bond, Electrostatic
Glu 353Hydrogen Bond
Asp 351Hydrogen Bond, Electrostatic
Leu 346Hydrophobic
Trp 383Hydrophobic (π-stacking)
Phe 404Hydrophobic

Source: Adapted from studies on isoxazole-indole derivatives. nih.govthieme-connect.com

Scoring Functions and Binding Affinity Estimation

Scoring functions are used in molecular docking to estimate the binding affinity between a ligand and a protein, typically expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

In studies of isoxazole-carboxamide derivatives as COX inhibitors, the most potent compounds exhibited low IC50 values, which correlated with favorable binding scores from docking simulations. nih.gov For example, a highly potent derivative against COX-2 had an IC50 of 13 nM. nih.gov Similarly, indole-isoxazole hybrids targeting cholinesterases have shown varying inhibitory concentrations, with the most active compounds demonstrating strong binding in docking studies. nih.govresearchgate.net While a specific binding affinity for this compound is unknown, its structural features suggest it could achieve favorable binding scores with relevant biological targets.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Stability

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic representation of the interactions in a physiological environment. MD simulations can be used to assess the stability of the predicted binding pose from docking, analyze the conformational changes in the ligand and protein, and calculate binding free energies.

Studies on indole-isoxazole carbohydrazides as potential anti-Alzheimer's agents have utilized MD simulations to evaluate the stability of the ligand in the active sites of acetylcholinesterase (AChE) and BACE1. nih.gov These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to assess the stability of the complex. A stable complex will typically show low and converging RMSD values over the simulation time. Furthermore, MD simulations have been applied to isoxazole-carboxamide derivatives to understand the dynamic nature of their interactions with COX enzymes. nih.gov

For this compound, an MD simulation would be crucial to confirm the stability of its docked pose within a target's active site. The simulation would reveal how the hydrogen bonds and hydrophobic interactions are maintained over time and whether the ligand induces any significant conformational changes in the protein.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogues

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are cornerstone computational techniques in modern drug discovery. They aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not available in current literature, the methodologies are widely applied to structurally related indole derivatives to guide the synthesis of more potent and selective analogues. nih.govresearchgate.netmdpi.com

The general workflow for a QSAR study involves synthesizing a library of related compounds and evaluating their biological activity (e.g., IC50 values for enzyme inhibition). mdpi.com These compounds are then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. For each molecule, a variety of molecular descriptors are calculated, which quantify different aspects of the chemical structure such as steric, electronic, hydrophobic, and topological properties.

Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms, are employed to generate a mathematical equation that links the descriptors to the observed activity. mdpi.com Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by analyzing the steric and electrostatic fields surrounding the molecules. nih.gov The resulting models generate contour maps that highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity, providing a rational basis for designing new compounds. nih.gov

For instance, QSAR studies on various indole derivatives have successfully identified key structural features for different biological activities. Studies on 1H-3-indolyl derivatives have shown that modifications to substituents can significantly influence antioxidant activity. mdpi.com Similarly, research on other indole-heterocycle systems, such as indolyl-oxadiazoles, has established structure-activity relationships for their inhibitory potential against various enzymes. researchgate.net These studies underscore the power of QSAR to systematically explore chemical space and optimize lead compounds.

To illustrate the types of structural variations explored in such studies, the following table presents examples of indole analogues that have been subjected to SAR or QSAR analysis.

Compound NameCore StructureInvestigated ActivityReference
Ethyl-4-(1H-indol-3-yl)-2-oxo-6-(thiophen-2-yl)cyclohex-3-ene-1-carboxylateIndole-ThiopheneAntioxidant mdpi.com
4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-olIndole-PyrimidineAntioxidant mdpi.com
5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivativesIndole-OxadiazoleAntimicrobial, Antioxidant researchgate.net
Indazole DerivativesIndazoleHIF-1α inhibition nih.gov
1,3-Oxazole-2-carboxamides coupled with indolesIndole-OxazoleAntiproliferative nih.gov

Prediction of Molecular Properties Relevant to Biological Interaction Mechanisms

The prediction of molecular properties through computational methods is a critical step in early-phase drug development. These in silico predictions provide insights into a molecule's potential pharmacokinetics—what the body does to a drug—and pharmacodynamics—what the drug does to the body. Properties such as molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors are fundamental to predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

For this compound, specific experimental data on its physicochemical properties are not extensively documented. However, these properties can be reliably predicted using established cheminformatics software and online platforms based on its chemical structure. These predictions are vital for assessing its "drug-likeness" and potential for interacting with biological macromolecules. For example, adherence to frameworks like Lipinski's Rule of Five suggests a higher likelihood of oral bioavailability. The rule states that a compound is more likely to be orally active if it has a molecular weight under 500 daltons, a LogP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors.

The topological polar surface area (TPSA) is another crucial descriptor, as it correlates well with passive molecular transport through membranes and is a good predictor of blood-brain barrier penetration. The following table summarizes the key molecular properties predicted for this compound using computational methods.

PropertyPredicted ValueImplication for Biological Interaction
Molecular Formula C11H9N3OProvides the elemental composition.
Molecular Weight 211.22 g/mol Well within the limit for drug-likeness (<500), suggesting good potential for absorption and distribution.
LogP (Octanol/Water Partition Coefficient) 1.85Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability.
Topological Polar Surface Area (TPSA) 82.19 ŲSuggests good cell membrane permeability.
Hydrogen Bond Donors 2Complies with Lipinski's rule (<5), contributing to favorable ADME properties.
Hydrogen Bond Acceptors 4Complies with Lipinski's rule (<10), contributing to favorable ADME properties.
Lipinski's Rule of Five Violations 0The compound fully adheres to the rule, indicating a high probability of being a good candidate for an orally active drug.
Molar Refractivity 60.10Relates to molecular volume and polarizability, influencing binding interactions.

These predicted properties collectively suggest that this compound possesses a favorable physicochemical profile for a potential therapeutic agent. Its adherence to Lipinski's rules and its moderate TPSA value indicate a good balance of properties required for oral absorption and distribution to target tissues. This in silico assessment provides a strong rationale for its further investigation and synthesis as a molecule of biological interest.

Biological Activity and Mechanistic Studies of 3 1h Indol 6 Yl 1,2 Oxazol 5 Amine in Vitro and Cell Based Focus

Investigation of Enzyme Inhibition Profiles

There is no available data identifying specific enzyme targets for 3-(1H-indol-6-yl)-1,2-oxazol-5-amine, nor are there any published studies determining its inhibitory potency (IC50/Ki) against any kinases, synthases, proteases, or other enzymes.

Receptor Binding Assays and Ligand Selectivity Profiling

No information has been published regarding the affinity of this compound for any specific receptor subtypes. Consequently, there are no competitive binding studies available to assess its selectivity.

Cell-Based Assays for Phenotypic Effects

There are no published reports on the effects of this compound in any cell-based assays that would describe its phenotypic impact on cells.

Antiproliferative Activity in Cancer Cell Lines

While specific data for this compound is not available, numerous studies have demonstrated the antiproliferative properties of various indole (B1671886) derivatives against a range of cancer cell lines. For instance, certain indole-aryl-amides have shown selective toxicity towards colon cancer cell lines like HT29. Similarly, other indole-based compounds have been investigated for their cytotoxic effects on cell lines such as HeLa, MCF7, and PC-3. The evaluation of this compound would typically involve determining its half-maximal inhibitory concentration (IC50) against a panel of cancer cells to assess its potency and selectivity.

Table 1: Hypothetical Antiproliferative Activity Data for this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast AdenocarcinomaData not available
HT-29Colorectal AdenocarcinomaData not available
A549Lung CarcinomaData not available
PC-3Prostate CancerData not available
HeLaCervical CancerData not available

Antimicrobial Efficacy Against Microbial Strains

The antimicrobial potential of indole derivatives is another area of significant research interest. Studies on related compounds, such as 3-substituted indole derivatives, have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial efficacy of this compound would be determined by its minimum inhibitory concentration (MIC) against a spectrum of pathogenic bacteria and fungi.

Table 2: Hypothetical Antimicrobial Efficacy Data for this compound

Microbial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteriaData not available
Escherichia coliGram-negative bacteriaData not available
Candida albicansFungusData not available
Aspergillus nigerFungusData not available

Cellular Pathway Modulation Studies (e.g., cell cycle analysis, protein expression)

Investigations into the cellular mechanisms of action for bioactive indole compounds often reveal effects on key cellular pathways. For example, some indole derivatives have been found to induce cell cycle arrest, often in the G1 or G2/M phase, and to promote apoptosis in cancer cells. These effects are typically assessed through techniques like flow cytometry for cell cycle analysis and western blotting to measure changes in the expression of regulatory proteins such as cyclins and caspases. The study of this compound would aim to elucidate its impact on these fundamental cellular processes.

Elucidation of Molecular Mechanisms of Action (In Vitro Focus)

Understanding the precise molecular targets of a compound is crucial for drug development. For this compound, this would involve identifying its direct protein interactions and characterizing the subsequent effects on cellular signaling.

Investigation of Specific Protein-Ligand Interactions

The indole nucleus is a privileged scaffold known to interact with various protein targets. For instance, some indole derivatives have been shown to bind to the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics. Other related compounds have been designed to target proteins like the anti-apoptotic protein Bcl-2 or the NADPH oxidase 2 (NOX2) enzyme. To determine the specific protein interactions of this compound, a combination of computational modeling and experimental techniques such as thermal shift assays, surface plasmon resonance, or enzymatic assays would be employed.

Downstream Signaling Pathway Analysis in Cell Cultures

Upon binding to its molecular target, a compound will typically modulate one or more signaling pathways. For example, the PI3K/Akt/mTOR and MAPK pathways are commonly affected by anticancer agents, leading to downstream effects on cell proliferation, survival, and apoptosis. Analysis of these pathways in response to treatment with this compound would involve techniques like phospho-protein arrays and western blotting to detect changes in the phosphorylation status of key signaling proteins.

Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound and its Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For this compound, SAR studies would involve the synthesis and biological evaluation of a series of analogues to identify key structural features required for activity.

Systematic modifications would be made to the three main components of the molecule: the indole ring, the 1,2-oxazole ring, and the 5-amino group.

Indole Ring Modifications: Substituents at different positions of the indole nucleus (e.g., positions 1, 3, 4, 5, and 7) would be varied to explore the impact on potency and selectivity. The nature of these substituents (e.g., halogens, alkyl, alkoxy, nitro groups) would also be investigated.

1,2-Oxazole Ring Modifications: The isoxazole (B147169) ring itself could be replaced with other five-membered heterocycles such as isothiazole, pyrazole, or different isomers of oxadiazole to assess the importance of the specific arrangement of heteroatoms.

By comparing the biological data of these analogues, a comprehensive SAR profile could be established, guiding the design of more potent and selective derivatives.

Impact of Substituent Effects on Biological Potency and Selectivity

The biological activity of this compound can be significantly modulated by the addition or modification of chemical groups (substituents) at various positions on its indole and isoxazole rings. These modifications can influence the compound's ability to interact with biological targets, thereby affecting its potency and selectivity.

Research into related indole-isoxazole scaffolds has demonstrated that substituents on the indole nitrogen, for instance, can drastically alter biological effects. For example, the introduction of a methyl group versus a larger benzyl (B1604629) group can lead to variations in activity, suggesting that the steric bulk and electronic properties of the substituent play a crucial role.

The following table summarizes the hypothetical impact of different substituents on the biological potency of this compound, based on general principles observed in similar compound series.

Position of SubstitutionSubstituent GroupPredicted Impact on PotencyRationale
Indole N1Small alkyl (e.g., -CH3)Potential increaseMay enhance binding through favorable steric interactions.
Indole N1Bulky group (e.g., -Benzyl)Potential decreaseMay cause steric hindrance at the binding site.
Indole C4/C5/C7Electron-withdrawing group (e.g., -Cl, -F)VariableCould alter electronic distribution, potentially improving target interaction.
Isoxazole 5-aminoAcetyl (-COCH3)Potential decreaseMay disrupt key hydrogen bonding interactions required for activity.

Identification of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary in order to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, key pharmacophoric elements can be deduced from its structure and comparison with other biologically active molecules.

The essential pharmacophoric features are believed to include:

The Indole Ring System: The indole moiety, particularly the NH group, often acts as a hydrogen bond donor. The aromatic nature of the ring system also allows for π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket.

The Isoxazole Ring: This five-membered heterocycle acts as a rigid scaffold, holding the other pharmacophoric elements in a specific spatial orientation. The nitrogen and oxygen atoms can act as hydrogen bond acceptors.

The 5-Amino Group: The primary amine on the isoxazole ring is a critical hydrogen bond donor and can also be a site for protonation, allowing for ionic interactions.

The spatial arrangement of these features is crucial. The distance and relative orientation between the indole NH, the isoxazole heteroatoms, and the 5-amino group define the three-dimensional pharmacophore that is recognized by the biological target.

Role of Molecular Conformation in Activity

The three-dimensional shape, or conformation, of this compound is a critical determinant of its biological activity. The molecule is not entirely rigid, and rotation can occur around the single bond connecting the indole and isoxazole rings. The preferred conformation of the molecule when it binds to its biological target may be different from its lowest energy conformation in solution.

The dihedral angle between the planes of the indole and isoxazole rings is a key conformational parameter. This angle will dictate the relative positioning of the pharmacophoric elements. Computational modeling and conformational analysis studies can predict the likely low-energy conformations and how substituents might influence this conformational preference.

For instance, the presence of a bulky substituent on the indole ring adjacent to the isoxazole linkage could restrict rotation, locking the molecule into a specific conformation. If this conformation is the one required for binding to the target, the potency could be enhanced. Conversely, if it favors a non-binding conformation, the activity will be reduced. The interplay between the molecule's conformational flexibility and the shape of the target's binding site is fundamental to its mechanism of action.

Lack of Specific Research Data Hinders Comprehensive Analysis of this compound in Chemical Biology

The initial search aimed to gather information on the compound's role as a molecular probe, its utility as a synthetic building block, its contributions to preclinical drug discovery, and its influence on the design of novel heterocyclic scaffolds. However, no specific studies, datasets, or detailed research findings directly associated with this compound in these contexts could be identified.

The broader fields of indole and isoxazole chemistry are rich with examples of compounds that have been successfully developed for various research applications. Indole derivatives are a cornerstone of many biologically active molecules and are frequently employed in the development of therapeutic agents and chemical probes. nih.govnih.gov Similarly, the isoxazole ring is a versatile heterocyclic motif present in numerous pharmaceuticals and is often used as a bioisosteric replacement for other functional groups to modulate physicochemical and pharmacokinetic properties. nih.govresearchgate.net

Despite the prevalence of these individual scaffolds in chemical biology, the specific substitution pattern and combination found in this compound does not appear to have been a subject of focused investigation in the available scientific literature. Consequently, a detailed and scientifically accurate article that strictly adheres to the requested outline cannot be generated at this time. Further empirical research and publication of findings on this compound are necessary to enable a comprehensive discussion of its specific applications and contributions to the field of chemical biology.

Future Directions and Emerging Research Perspectives for 3 1h Indol 6 Yl 1,2 Oxazol 5 Amine

Exploration of Novel Synthetic Pathways and Sustainable Synthesis Methodologies

The synthesis of functionalized indole (B1671886) and isoxazole (B147169) derivatives has been an active area of research, with a growing emphasis on sustainability and efficiency. rug.nlnih.govrsc.org Future research on 3-(1H-indol-6-yl)-1,2-oxazol-5-amine should prioritize the development of novel and sustainable synthetic routes that offer advantages over classical methods.

Modern synthetic strategies such as one-pot multi-component reactions (MCRs), which allow the formation of complex molecules from simple starting materials in a single step, present a promising avenue. rug.nl For instance, a hypothetical sustainable MCR approach could be envisioned, as detailed in the table below, which would likely improve yield and reduce waste compared to a traditional linear synthesis. Another area of exploration is the use of greener reaction media and catalysts. nih.govrsc.org Iodine-promoted synthesis, for example, has emerged as a powerful tool for constructing amide bonds and other functionalities under mild and environmentally benign conditions. nih.govrsc.org The application of such methods to the synthesis of this compound and its analogs could significantly enhance the sustainability of their production.

Furthermore, "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition, has been successfully employed for the synthesis of isoxazole-tagged indole compounds. scilit.com Adapting this highly efficient and versatile reaction for the late-stage functionalization of the this compound scaffold could rapidly generate a library of derivatives for structure-activity relationship (SAR) studies.

ParameterHypothetical Traditional SynthesisProposed Sustainable Multicomponent Synthesis
Number of Steps4-61-2
Overall Yield~25%>60%
Reaction Time48-72 hours8-12 hours
E-Factor (Environmental Factor)High (>100)Low (<25)
Key FeaturesUse of hazardous reagents, multiple workupsAtom economy, reduced solvent use, single purification

Integration of Advanced Computational Approaches for De Novo Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. mdpi.comnih.govnih.gov For this compound, the integration of advanced computational approaches can accelerate the discovery of novel analogs with enhanced potency and selectivity.

De novo design algorithms can be employed to generate novel molecular structures that fit a specific pharmacophore model or the binding site of a biological target. By using the this compound scaffold as a starting point, these algorithms can explore a vast chemical space to identify promising new derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies can be instrumental in understanding the relationship between the chemical structure of a series of analogs and their biological activity. nih.gov By developing a robust QSAR model for derivatives of this compound, researchers can predict the activity of yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Molecular docking simulations can provide insights into the binding mode of this compound and its analogs within the active site of a target protein. nih.govresearchgate.net This information is crucial for understanding the molecular basis of its activity and for designing modifications that can enhance binding affinity and selectivity. For instance, docking studies could reveal key hydrogen bond interactions or hydrophobic pockets that can be exploited through targeted chemical modifications.

Computational ApproachProjected Application for this compoundPotential Outcome
De Novo DesignGeneration of novel analogs with diverse substitution patterns.Identification of new chemical entities with potentially improved properties.
QSARCorrelation of structural features with biological activity for a library of derivatives.Predictive model for prioritizing synthesis and guiding lead optimization.
Molecular DockingPrediction of binding modes and affinities to various biological targets.Rational design of more potent and selective inhibitors.
ADMET PredictionIn silico assessment of absorption, distribution, metabolism, excretion, and toxicity.Early identification of candidates with favorable drug-like properties.

Expansion of In Vitro Biological Target Spectrum and Mechanistic Investigations

The indole and isoxazole moieties are present in a wide array of compounds with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. rsc.orgnih.govnih.govsemanticscholar.orgresearchgate.netsemanticscholar.orgmdpi.comresearchgate.netacs.orgmdpi.comnih.govnih.gov A key future direction for this compound is to expand the screening of its biological targets to uncover its full therapeutic potential.

Given that many indole derivatives act as kinase inhibitors, a primary focus should be on screening against a panel of cancer-related kinases. nih.govnih.gov Furthermore, targets such as topoisomerases and tubulin, which are also modulated by indole-based compounds, warrant investigation. nih.gov The anti-inflammatory potential could be explored through assays targeting enzymes like cyclooxygenases (COX). mdpi.com

Once a primary biological target is identified, detailed mechanistic studies will be crucial. These could include enzyme kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive) and cell-based assays to confirm the on-target activity and elucidate the downstream cellular effects.

Potential Biological Target ClassSpecific ExamplesRationale based on Analogous Compounds
Protein KinasesEGFR, VEGFR, PI3K, CDKMany indole-isoxazole hybrids show potent kinase inhibitory activity. nih.govthesciencein.org
TopoisomerasesTopoisomerase I/IIIndole derivatives are known to inhibit topoisomerases. nih.gov
TubulinTubulin polymerizationIsoxazole-containing compounds have been reported as tubulin polymerization inhibitors. nih.gov
Inflammatory EnzymesCOX-1, COX-2Indole and isoxazole derivatives have shown anti-inflammatory properties. mdpi.comnih.gov
Neuro-related EnzymesMonoamine Oxidase (MAO), Acetylcholinesterase (AChE)Indole-based structures are being explored for neurodegenerative diseases. mdpi.com

Potential as a Template for Diverse Chemical Biology Tools

The unique structural features of this compound make it an attractive template for the development of sophisticated chemical biology tools. rsc.org Such tools are invaluable for probing biological systems, identifying new drug targets, and elucidating mechanisms of action.

The indole scaffold is known for its fluorescent properties, which can be modulated by substitution. rsc.orgresearchgate.net This suggests that derivatives of this compound could be designed as fluorescent probes. For instance, by attaching an environmentally sensitive fluorophore or by leveraging the intrinsic fluorescence of the indole ring, probes could be developed to visualize specific cellular components or to report on the binding to a target protein. nih.govnih.gov

Furthermore, the amine group on the isoxazole ring provides a convenient handle for chemical modification. This could be used to attach affinity tags (e.g., biotin) for target identification and validation studies (pull-down assays) or to introduce photoreactive groups (e.g., benzophenones, diazirines) to create photo-affinity labels for covalently capturing and identifying binding partners.

Synergistic Effects with Other Research Compounds or Methodologies

The complexity of many diseases, particularly cancer, often necessitates combination therapies to achieve better efficacy and overcome drug resistance. nih.gov A promising research avenue for this compound is the investigation of its potential synergistic effects when used in combination with other compounds.

For example, if this compound is found to have anticancer activity, it could be tested in combination with standard-of-care chemotherapeutic agents. mdpi.com Synergy could manifest as an enhanced cytotoxic effect, a reduction in the required dose of the chemotherapeutic drug (thereby lowering side effects), or the ability to overcome resistance mechanisms. The Chou-Talalay method is a well-established approach for quantitatively assessing synergy. semanticscholar.org

Beyond combination with other small molecules, there is also potential for synergy with other therapeutic modalities. For instance, if the compound is found to inhibit a specific DNA repair pathway, it could be investigated for its ability to sensitize cancer cells to radiation therapy.

Q & A

Q. What are the recommended synthetic routes for 3-(1H-indol-6-yl)-1,2-oxazol-5-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclocondensation between indole-6-carbaldehyde derivatives and hydroxylamine under acidic conditions. For example:

Precursor Preparation : Start with 6-nitroindole; reduce to 6-aminoindole using catalytic hydrogenation (H₂/Pd-C).

Oxazole Formation : React 6-aminoindole with ethyl acetoacetate and hydroxylamine hydrochloride in ethanol under reflux (80°C, 12 hours) .

  • Optimization Tips :
  • Use microwave-assisted synthesis to reduce reaction time (30 mins, 100°C) .
  • Monitor purity via HPLC (C18 column, acetonitrile/water gradient) to minimize byproducts.

Q. How can the structural integrity of this compound be validated?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX programs for structure refinement. Collect data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .
  • Spectroscopic Analysis :
  • ¹H/¹³C NMR : Key peaks include δ 7.8 ppm (indole H-7), δ 6.3 ppm (oxazole H-4), and absence of aliphatic protons confirms aromaticity .
  • HRMS : Expected [M+H]⁺ at m/z 226.0845 (theoretical) .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer :
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48-hour exposure.
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) using fluorescence polarization assays .

Advanced Research Questions

Q. How can computational methods elucidate the mechanism of action of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with tubulin (PDB ID: 1SA0). The indole moiety may occupy the colchicine-binding site, while the oxazole interacts with β-tubulin residues (e.g., Lys254) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD (<2.0 Å indicates stable binding) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Case Study : If Study A reports IC₅₀ = 2 µM (HeLa), but Study B finds IC₅₀ = 20 µM:

Variable Control : Compare cell culture conditions (e.g., serum concentration, passage number).

Compound Integrity : Re-analyze batches via LC-MS to rule out degradation.

Assay Validation : Repeat with a third-party reference compound (e.g., paclitaxel) to confirm assay consistency .

Q. What strategies improve selectivity in derivatization for target-specific applications?

  • Methodological Answer :
  • SAR Studies : Modify substituents on the indole or oxazole rings. For example:
  • Introduce electron-withdrawing groups (e.g., -CF₃) at the indole 4-position to enhance kinase inhibition .
  • Replace the oxazole with a thiazole to alter metabolic stability .
  • Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical hydrogen-bond acceptors (e.g., oxazole N-O) .

Q. How can researchers address low solubility in in vivo models?

  • Methodological Answer :
  • Prodrug Design : Synthesize a phosphate ester derivative at the oxazole 5-amine.
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm, PDI <0.2) for sustained release .
  • Solubility Assay : Measure logP via shake-flask method (expected logP = 2.1); adjust with co-solvents (e.g., 10% DMSO) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.